molecular formula C14H19NO3 B13612573 Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13612573
M. Wt: 249.30 g/mol
InChI Key: DLBUWPDUZNKAIB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the methoxyphenyl group in this compound adds to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl 4-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
  • Ethyl 4-(3-ethoxyphenyl)pyrrolidine-3-carboxylate

Uniqueness

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Biological Activity

Ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Activity
This compound12.5Moderate against Staphylococcus aureus
Control (Ciprofloxacin)2.0High against both pathogens

This suggests that the methoxy substitution may enhance the compound's interaction with bacterial cell walls or metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation:

  • Cell Lines Tested : Ovarian cancer (A2780), Breast cancer (MCF-7)
  • IC50_{50} Values:
    • Ovarian cancer: 15 μM
    • Breast cancer: 20 μM

These findings indicate that the compound may serve as a lead for further development into anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and tumor proliferation.
  • Receptor Modulation : It interacts with specific receptors that regulate cell signaling pathways, impacting cellular responses to stress and apoptosis.
  • Oxidative Stress Induction : The presence of the methoxy group may enhance the production of reactive oxygen species (ROS), leading to oxidative stress in target cells .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated its potential as an alternative treatment option for resistant bacterial strains:

  • Methodology : Disk diffusion and broth microdilution methods were employed.
  • Results : Showed comparable efficacy to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on ovarian cancer cells:

  • Methodology : MTT assay was used to assess cell viability.
  • Findings : The compound demonstrated significant cytotoxicity with an IC50_{50} value of 15 μM, indicating its potential as an anticancer agent.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3

InChI Key

DLBUWPDUZNKAIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)OC

Origin of Product

United States

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